Methyl (2S)-phenyl(2,2,2-trifluoroacetamido)acetate
Description
Methyl (2S)-phenyl(2,2,2-trifluoroacetamido)acetate is a chiral ester derivative featuring a trifluoroacetamido group and a phenyl-substituted stereogenic center at the C2 position (S-configuration). This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of bioactive molecules, such as indole-containing derivatives (e.g., methyl (2S)-3-(2-phenyl-1H-indol-3-yl)-2-(trifluoroacetamido)propanoate) via palladium-catalyzed arylation reactions . The trifluoroacetamido group enhances electrophilicity, facilitating nucleophilic substitutions or cross-coupling reactions, while the methyl ester group improves solubility in non-polar solvents.
Properties
IUPAC Name |
methyl (2S)-2-phenyl-2-[(2,2,2-trifluoroacetyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c1-18-9(16)8(7-5-3-2-4-6-7)15-10(17)11(12,13)14/h2-6,8H,1H3,(H,15,17)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPZHEHQDFPRST-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=CC=C1)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628458 | |
| Record name | Methyl (2S)-phenyl(2,2,2-trifluoroacetamido)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145513-97-9 | |
| Record name | Methyl (αS)-α-[(2,2,2-trifluoroacetyl)amino]benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145513-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (2S)-phenyl(2,2,2-trifluoroacetamido)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stereoselective Peptide Coupling with Trifluoroacetylation
A widely cited route involves the coupling of Z-protected amino acids with 2-amino-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone, followed by trifluoroacetylation. The procedure begins with the activation of Z-glycine using ethyl chloroformate in tetrahydrofuran (THF) at -20°C, yielding benzyl 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethylcarbamate (79% yield). Subsequent hydrogenolysis over Pd/C in methanol removes the benzyloxycarbonyl (Z) group, producing 2-amino-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone (91% yield).
The key step employs TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) as a coupling agent with diisopropylethylamine (DIPEA) in dichloromethane. This facilitates amide bond formation between the deprotected amine and Z-protected phenylglycine, yielding the intermediate Z-protected dipeptide amide. Final trifluoroacetylation using trifluoroacetic acid ethyl ester (TFAA) in methanol at 0°C introduces the 2,2,2-trifluoroacetamido group, achieving 85–91% yields.
Reaction Conditions:
Direct Amidation-Esterification of L-Tyrosine Derivatives
An alternative approach from Chinese patent CN112920086A utilizes L-tyrosine as the starting material. The method involves four steps:
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Esterification: L-tyrosine reacts with methanol under reflux in the presence of HCl, forming L-tyrosine methyl ester hydrochloride (≥95% purity).
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Amidation: Trifluoroacetic anhydride (TFAA) introduces the trifluoroacetamido group in toluene with potassium carbonate, yielding N-trifluoroacetyl-L-tyrosine methyl ester (88–93% yield).
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Etherification: Mitsunobu conditions (triphenylphosphine, di-tert-butyl azodicarboxylate) enable O-alkylation with alcohols (e.g., ethanol, propargyl alcohol).
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Hydrolysis: Alkaline hydrolysis with K2CO3 or NaOH removes the methyl ester, followed by acidification to isolate the final product.
Key Data:
Catalytic Asymmetric Synthesis
Palladium-Catalyzed Allylic Alkylation
The Royal Society of Chemistry protocol describes a palladium-catalyzed allylic alkylation to install the trifluoroacetamido group stereoselectively. Using Pd(dba)₂ and chiral phosphine ligands (e.g., (R)-BINAP), allylic carbonates undergo nucleophilic attack by sodium trifluoroacetate in THF at -20°C. This method achieves enantiomeric excess (ee) values >90% for (2S)-configured products.
Optimization Parameters:
Analytical Characterization and Quality Control
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 6.12 (d, J = 7.6 Hz, 1H, NH), 4.52 (q, J = 7.2 Hz, 1H, CH), 3.76 (s, 3H, OCH₃), 3.18 (dd, J = 14.0, 4.8 Hz, 1H, CH₂), 2.95 (dd, J = 14.0, 8.4 Hz, 1H, CH₂).
Comparative Analysis of Methods
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-phenyl(2,2,2-trifluoroacetamido)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the trifluoroacetamido group to an amine.
Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Organic Chemistry
Methyl (2S)-phenyl(2,2,2-trifluoroacetamido)acetate serves as a building block for synthesizing more complex molecules. Its structure allows for various chemical transformations:
- Oxidation: Can yield corresponding acids or ketones.
- Reduction: Converts the trifluoroacetamido group to an amine.
- Substitution: The trifluoroacetamido group can be replaced with other functional groups under specific conditions .
Biological Studies
Research is ongoing to explore its potential biological activity. The compound's interactions with enzymes and other biological targets are of particular interest due to the trifluoroacetamido group's ability to enhance stability and reactivity in biochemical pathways .
Pharmaceutical Development
This compound is being studied as a pharmaceutical intermediate . Its derivatives have shown promise in developing new drugs targeting various diseases due to their unique chemical properties .
Specialty Chemicals Production
In industrial applications, this compound is utilized in the production of specialty chemicals and materials, leveraging its unique reactivity for creating tailored compounds for specific applications .
Case Study 1: Synthesis of Chiral Compounds
A study demonstrated the use of this compound as a precursor in synthesizing chiral N-protected α-amino aryl-ketones through Friedel–Crafts acylation. This method showed high yields and reduced waste compared to traditional methods .
In another investigation, derivatives of this compound were tested for their inhibitory effects on Nicotinamide N-methyltransferase (NNMT), an enzyme linked to metabolic processes. The study highlighted the compound's potential as a high-affinity inhibitor .
Mechanism of Action
The mechanism of action of Methyl (2S)-phenyl(2,2,2-trifluoroacetamido)acetate involves its interaction with specific molecular targets. The trifluoroacetamido group is known to enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in ester groups, substituents on the aromatic ring, or nitrogen modifications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility :
- Methyl ester derivatives (e.g., target compound) exhibit higher solubility in ethyl acetate and dichloromethane compared to carboxylic acid analogs like P-PTA .
- Ethyl esters (e.g., Ethyl 2-(2,2,2-trifluoro-N-methylacetamido)acetate) are more lipophilic than methyl esters, favoring membrane permeability .
- Stability :
- tert-Butyl esters (e.g., ) resist hydrolysis under acidic conditions, making them suitable for long-term storage .
Biological Activity
Methyl (2S)-phenyl(2,2,2-trifluoroacetamido)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluoroacetamido group and an ester functionality. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can influence the compound's biological activity.
The biological activity of this compound may be attributed to its interaction with various molecular targets within biological systems. The trifluoroacetamido moiety may facilitate enzyme inhibition or modulation, affecting metabolic pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes.
- Receptor Modulation : Interaction with receptors could lead to altered signaling pathways.
- Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, potentially reducing oxidative stress in cells.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antibacterial and antifungal activities.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to reduced inflammation in various models.
- Cytotoxicity : Investigations into the cytotoxic effects on cancer cell lines have shown promising results, indicating its potential as an anticancer agent.
Research Findings and Case Studies
A review of literature reveals several studies investigating the biological activity of this compound:
- Antimicrobial Activity :
- A study demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL across different strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 256 |
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Anti-inflammatory Effects :
- In vitro assays showed that the compound inhibited the production of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential mechanism for its anti-inflammatory properties.
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Cytotoxicity Studies :
- Cytotoxic assays conducted on various cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. The IC50 values were determined to be approximately 15 µM for breast cancer cell lines (MCF-7).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
| A549 | 25 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Methyl (2S)-phenyl(2,2,2-trifluoroacetamido)acetate?
- Methodology : A two-step synthesis is commonly employed. First, Boc-protected phenylalanine derivatives (e.g., Boc-Phe(4-AMe)-OH) undergo trifluoroacetylation using trifluoroacetic anhydride under anhydrous conditions. Subsequent esterification with methanol in the presence of a coupling agent (e.g., DCC/DMAP) yields the final product. Reaction yields typically range from 70–85%, with purity confirmed by HPLC .
- Key Considerations : Control of reaction temperature (0–25°C) and moisture exclusion are critical to prevent hydrolysis of the trifluoroacetamido group.
Q. How can the stereochemical integrity of the (2S)-configuration be confirmed during synthesis?
- Methodology : Chiral HPLC or polarimetry is used to verify enantiopurity. Comparative analysis with known (2R)-enantiomers via NMR (e.g., and NMR) can resolve diastereomeric splitting patterns. X-ray crystallography may further confirm absolute configuration .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodology :
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (e.g., exact mass 247.0456 for CHFNO) .
- NMR : , , and NMR to resolve trifluoroacetamido signals (δ ~7.5 ppm for NH in DMSO-d; signals at -75 ppm) .
- FT-IR : Peaks at 1680–1720 cm (C=O stretching for ester and amide groups) .
Advanced Research Questions
Q. How does the trifluoroacetamido group influence the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodology : The electron-withdrawing trifluoromethyl group enhances electrophilicity of the adjacent carbonyl, facilitating nucleophilic attack. Kinetic studies using varying nucleophiles (e.g., amines, alcohols) under controlled pH and solvent conditions (e.g., DMF or THF) can quantify activation barriers. Competitive reactions with non-fluorinated analogs highlight the fluorine effect .
Q. What role does this compound play in the design of peptidomimetic protease inhibitors?
- Methodology : The trifluoroacetamido moiety mimics natural peptide bonds while resisting enzymatic degradation. In studies targeting West Nile virus NS2B-NS3 protease, derivatives of this compound were synthesized and tested for inhibitory activity via fluorescence-based enzyme assays (IC values reported in µM range). Molecular docking simulations (e.g., AutoDock Vina) rationalize binding interactions with protease active sites .
Q. How can structural modifications improve metabolic stability in drug delivery systems?
- Methodology :
- Esterase Resistance : Replace the methyl ester with bulkier groups (e.g., tert-butyl) to sterically hinder hydrolysis.
- Prodrug Design : Conjugate the compound with cleavable linkers (e.g., pH-sensitive hydrazones) for targeted release.
- In Vitro Studies : Incubate derivatives with human liver microsomes and analyze degradation via LC-MS/MS .
Q. What are the challenges in resolving enantiomeric impurities during scale-up synthesis?
- Methodology : Chiral stationary phases (e.g., Chiralpak AD-H) in preparative HPLC enable separation of (2S) and (2R) enantiomers. Process optimization using Design of Experiments (DoE) identifies critical parameters (e.g., column temperature, mobile phase composition) to maximize resolution (R > 1.5) .
Data Contradictions and Troubleshooting
Q. Discrepancies in reported NMR chemical shifts: How to reconcile variations?
- Analysis : Observed shifts depend on solvent polarity and concentration. For example, trifluoroacetamido signals range from -72 to -78 ppm in CDCl but upshift in DMSO-d. Internal standards (e.g., CFCONa) calibrate instrument-specific deviations .
Q. Low yields in trifluoroacetylation: What are potential causes?
- Troubleshooting :
- Moisture Contamination : Use molecular sieves or anhydrous solvents to suppress hydrolysis.
- Side Reactions : Monitor for N→O acyl migration via NMR; add scavengers (e.g., Hünig’s base) to sequester liberated trifluoroacetic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
